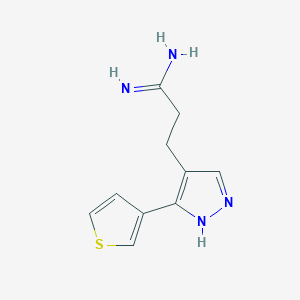

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide

Description

Properties

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYVRUKFCMXPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as (thiophen-3-yl)aminopyrimidine derivatives, have been found to inhibit erk1/2, a key component of the ras-raf-mek-erk signaling cascade. This cascade plays a crucial role in mediating tumor progression.

Mode of Action

For instance, (thiophen-3-yl)aminopyrimidine derivatives have been shown to directly inhibit ERK1/2.

Biological Activity

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N5S. Its structure includes a thiophene ring fused with a pyrazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N5S |

| Molecular Weight | 221.29 g/mol |

| CAS Number | 2098112-58-2 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the condensation of thiophenes with pyrazole derivatives under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antitumor Activity

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant antitumor properties. In particular, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.

-

Cell Line Studies :

- A549 (Lung Cancer) : Exhibited IC50 values around 0.20 µM, indicating potent activity against lung cancer cells.

- MCF-7 (Breast Cancer) : Showed moderate sensitivity with IC50 values ranging from 1.00 to 1.25 µM depending on structural modifications.

- HeLa (Cervical Cancer) : Similar IC50 values as MCF-7, suggesting broad-spectrum activity against multiple cancer types .

- Mechanism of Action :

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

- Study on Pyrazole Derivatives :

-

In Vivo Studies :

- Animal models treated with related compounds demonstrated significant tumor regression, supporting the potential use of these compounds in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis. Specifically, 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide has been shown to target specific pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain pyrazole derivatives possess antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaic devices. The incorporation of thiophene units into polymer backbones has been linked to improved charge transport properties .

Agricultural Chemistry

Pesticidal Applications

The compound's potential as a pesticide has been explored, particularly due to its ability to disrupt the metabolic processes of pests. Research indicates that pyrazole derivatives can act as effective insecticides by inhibiting key enzymes involved in insect growth and development. This application is particularly relevant in the context of developing environmentally friendly pest control agents .

Data Tables

Case Studies

- Anticancer Efficacy Study : A recent study published in a peer-reviewed journal reported on the anticancer efficacy of this compound against breast cancer cell lines. The compound was found to significantly reduce cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its thiophene-pyrazole-propanimidamide architecture. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Pyrazole Derivatives

Functional Group Analysis

- Propanimidamide Group : Present in both the target compound and N'-hydroxy-3-[3-(trifluoromethyl)-cyclopenta[c]pyrazol-2-yl]propanimidamide . This group’s basicity and hydrogen-bonding capacity may enhance bioavailability or catalytic activity.

- Thiophene vs. Thienopyrimidine: The target’s thiophene substituent is simpler than the fused thienopyrimidine in 4-(3-phenyl-1H-pyrazolo[...]pyrimidine , which may reduce steric hindrance but limit π-stacking interactions.

- Trifluoromethyl vs. Thiophene : The electron-withdrawing -CF₃ group in N'-hydroxy-3-[...]propanimidamide contrasts with the electron-rich thiophene, altering electronic properties and reactivity.

Preparation Methods

Thiophene Derivative Synthesis

Thiophene rings, especially thiophen-3-yl substituents, are commonly synthesized or functionalized via:

- Paal–Knorr synthesis for thiophene ring formation.

- Gewald reaction for thiophene derivatives involving sulfur incorporation.

- Sulfuration and cyclization of alkynes to form thiophene rings.

These methods provide thiophene derivatives suitable for subsequent coupling with pyrazole moieties.

Pyrazole Ring Construction

The pyrazole ring can be synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 1H-pyrazol-4-yl substitution pattern, aldehydes or carbaldehydes functionalized with thiophene are often used as starting materials.

For example, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions in boiling ethanol yields pyrazole derivatives with acrylamide side chains. This approach can be adapted for thiophen-3-yl analogs by using the corresponding thiophene-substituted aldehydes.

Introduction of the Propanimidamide Group

Amidation of Propanoic Acid Derivatives

The propanimidamide group (–CH2CH2–C(=NH)NH2) is typically introduced by converting the corresponding propanoic acid or propanamide intermediates into amidines.

A representative method involves:

- Starting from 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide.

- Conversion of the amide group to the amidine via reaction with reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding imidoyl chloride, followed by reaction with ammonia or amines to yield the amidine functionality.

Alternative Routes

Another route involves the condensation of nitrile precursors with ammonia or amines under acidic or basic catalysis to yield amidines. For example, 2-cyanoacrylamides have been synthesized and characterized as precursors to amidine derivatives via condensation with cyanoacetamide and aldehydes.

Representative Synthetic Procedure

A detailed synthetic example adapted from related pyrazole-thiophene derivatives is as follows:

Analytical and Characterization Data

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of pyrazole and thiophene rings and the amidine group.

- X-ray Crystallography: Single-crystal X-ray diffraction has been used to confirm the structure of related pyrazole-thiophene acrylamide compounds, supporting the proposed synthetic pathway.

- IR Spectroscopy: Characteristic bands for amidine (C=NH, NH2) and pyrazole N-H observed.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 221.28 g/mol for the compound.

Summary Table of Key Synthetic Parameters

Additional Notes and Research Findings

- The synthesis of pyrazole-thiophene derivatives often involves selective functionalization at the 4-position of pyrazole, which is crucial for attaching the propanimidamide group.

- The presence of the thiophene ring can influence reactivity and requires careful selection of reaction conditions to avoid sulfur oxidation or ring opening.

- Recent advances in heterocyclic chemistry suggest that transition metal-catalyzed coupling reactions and cyclization strategies could offer alternative routes to these compounds, though specific data on this compound are limited.

- No direct preparation methods for the exact compound with thiophen-3-yl substitution and propanimidamide group were found in the literature; however, closely related compounds with thiophen-2-yl substitution and acrylamide/amidines have been synthesized and characterized, providing a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, and how are key intermediates characterized?

- Synthetic Routes :

- The synthesis typically involves coupling heterocyclic precursors. For example, pyrazole-thiophene intermediates can be formed via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in analogous pyrazole-thiazole syntheses .

- Key intermediates (e.g., iodopyrazole derivatives) may require palladium or copper catalysis for aryl-aryl bond formation, similar to methods used in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

- Characterization :

- Intermediates are validated using H/C NMR, HRMS, and IR spectroscopy. For instance, H NMR chemical shifts (e.g., δ 8.87 ppm for pyridyl protons) and HRMS m/z values (e.g., [M+H]) confirm structural integrity .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- NMR Analysis :

- H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm for thiophene and pyrazole moieties). C NMR distinguishes carbonyl/imine carbons (e.g., δ 160–170 ppm) .

- Mass Spectrometry :

- HRMS-ESI provides exact mass confirmation (e.g., m/z 215 [M+H] for a related pyrazole derivative) .

- Supplementary Techniques :

- IR spectroscopy detects functional groups (e.g., N-H stretches at 3279 cm for imidamide groups) .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

- Challenges :

- Polar byproducts and unreacted starting materials complicate purification due to similar solubility profiles.

- Solutions :

- Gradient elution (e.g., 0–100% EtOAc/hexane) via flash chromatography effectively separates intermediates. Acid-base extraction (e.g., HCl washes) removes ionic impurities, as demonstrated in N-cyclopropyl pyrazole synthesis .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

- Optimization Strategies :

- Catalyst Screening : Replace Cu(I)Br with Pd(OAc) for higher cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for heterocyclic couplings .

- Temperature Control : Elevated temperatures (e.g., 80°C) may improve kinetics but require inert atmospheres to prevent decomposition .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?

- Methodology :

- Dynamic NMR : Use variable-temperature H NMR to detect tautomerism or conformational flexibility, which may explain discrepancies in peak splitting .

- X-ray Crystallography : Validate solid-state structures to reconcile computational models, as done for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .

- Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to align predicted vs. observed chemical shifts .

Q. What strategies are effective in designing bioactivity assays for this compound?

- Approaches :

- Click Chemistry : Incorporate azide-alkyne cycloaddition (e.g., using sodium azide) to generate triazole derivatives for target-binding studies .

- Enzyme Inhibition Assays : Use fluorescence quenching or HPLC to monitor interactions with enzymes like kinases or proteases, inspired by amino acid-derivatized pyrazoles .

- Molecular Docking : Leverage structural analogs (e.g., thiazole-pyrazole hybrids) to predict binding modes and refine assay conditions .

Q. What factors influence the compound’s stability under various storage conditions?

- Critical Factors :

- Moisture Sensitivity : Imidamide groups may hydrolyze; store under inert gas (N) with molecular sieves .

- Light Sensitivity : Thiophene rings are prone to photodegradation; use amber vials and avoid UV exposure .

- Temperature : Long-term stability testing at 4°C vs. -20°C is recommended, as seen in protocols for related polyazole compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.